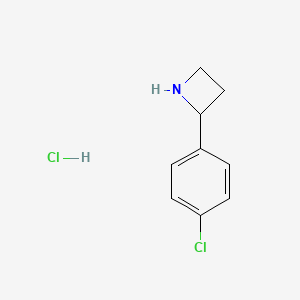

2-(4-Chlorophenyl)azetidine hydrochloride

Descripción

Propiedades

IUPAC Name |

2-(4-chlorophenyl)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN.ClH/c10-8-3-1-7(2-4-8)9-5-6-11-9;/h1-4,9,11H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPCRGUALNXMLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Nucleophilic Substitution Approach

Starting materials: Azetidine or azetidine derivatives (e.g., 1-[bis(4-chlorophenyl)methyl]azetidin-3-ol hydrobromide) and 4-chlorophenyl-containing sulfonamides or halides.

Reaction conditions: The azetidine derivative is reacted with 4-chlorophenyl-substituted sulfonamides in the presence of coupling agents such as diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in toluene at temperatures ranging from 40 to 60°C. This Mitsunobu-type reaction facilitates the substitution at the azetidine ring nitrogen or carbon centers.

Outcome: Formation of N-substituted azetidine derivatives, which can be further converted to the hydrochloride salt by treatment with hydrochloric acid in isopropanol.

Reduction and Hydrogenation Steps

Hydrogenation of benzyl-protected azetidine derivatives in methanol using palladium hydroxide on carbon under hydrogen pressure (40 psi) at elevated temperatures (~60°C) leads to deprotection and formation of the free azetidine.

Subsequent treatment with hydrogen chloride gas in ethanol at low temperature (0°C), followed by reflux, yields the hydrochloride salt as a precipitate.

Salt Formation and Crystallization

The free base azetidine derivatives are converted to their hydrochloride salts by reaction with hydrochloric acid in alcoholic solvents such as isopropanol or ethanol.

Crystallization is typically induced by seeding and slow warming to room temperature, allowing formation of fine suspensions or solid precipitates that are filtered and dried.

Detailed Preparation Procedure (Exemplary)

| Step | Reagents & Conditions | Description | Yield/Outcome |

|---|---|---|---|

| 1. Mitsunobu Reaction | 1-[bis(4-chlorophenyl)methyl]azetidin-3-ol hydrobromide + N-(aryl or heteroaryl)methanesulfonamide + DIAD + triphenylphosphine in toluene, 40-60°C | Formation of N-substituted azetidine derivative | High yield (e.g., >90%) reported |

| 2. Solvent Removal | Azeotropic distillation with isopropanol | Removal of toluene to concentrate product | - |

| 3. Salt Formation | Addition of 5-6N HCl in isopropanol at 20-50°C | Conversion to hydrochloride salt | Crystallization initiated by seeding |

| 4. Crystallization & Isolation | Stirring at room temperature for 18 h | Precipitation of hydrochloride salt | Fine beige suspension, filtered and dried |

Reaction Optimization and Parameters

Temperature: The Mitsunobu reaction is optimized between 45-60°C to balance reaction rate and minimize side reactions.

Solvent choice: Toluene is preferred for the substitution step; isopropanol or ethanol are used for hydrochloride salt formation and crystallization.

Acid concentration: Hydrochloric acid strength between 5N and 6N in alcoholic solvents is effective for salt conversion.

Reaction time: Salt crystallization requires extended contact time (e.g., 18 hours at room temperature) for optimal yield and purity.

Alternative Synthetic Routes

Direct nucleophilic substitution of azetidine or azetidine thiol derivatives with 4-chlorophenylsulfonyl chlorides under basic conditions (e.g., sodium hydride or potassium carbonate) can yield related azetidine derivatives, which upon acid treatment form the hydrochloride salt.

Catalytic hydrogenation of benzyl-protected azetidine intermediates followed by acid treatment is another route to obtain the hydrochloride salt.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Mitsunobu coupling + salt formation | Azetidin-3-ol hydrobromide, sulfonamide, DIAD, PPh3, HCl in isopropanol | 40-60°C (coupling), 20-50°C (salt formation) | High yield, well-controlled | Requires handling of DIAD and triphenylphosphine byproducts |

| Catalytic hydrogenation + acid treatment | Benzyl-protected azetidine, Pd(OH)2/C, H2, HCl gas in ethanol | 60°C, 40 psi H2, reflux for acid treatment | Efficient deprotection and salt formation | Long reaction times, hydrogen handling |

| Nucleophilic substitution with sulfonyl chloride | Azetidine thiol, 4-chlorophenylsulfonyl chloride, base (NaH, K2CO3) | Ambient to reflux temperatures | Straightforward, fewer steps | Requires careful base and moisture control |

Research Findings and Yields

The Mitsunobu reaction approach yields N-substituted azetidine derivatives in yields exceeding 90% before salt formation.

Subsequent hydrochloride salt crystallization typically affords the product in high purity and yields around 70-90%, depending on scale and conditions.

Hydrogenation routes report yields between 62% and 89.5% for hydrochloride salts after acid treatment and purification.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Chlorophenyl)azetidine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the compound’s structure and properties.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrogen peroxide, sodium tungstate, and other oxidizing or reducing agents . The reaction conditions, such as temperature and solvent, are crucial in determining the outcome of these reactions.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce various substituted azetidines .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

2-(4-Chlorophenyl)azetidine hydrochloride features a four-membered nitrogen-containing heterocycle with a chlorophenyl substituent. Its molecular formula is . The presence of the chlorophenyl group significantly influences its chemical reactivity and biological properties.

Biological Applications

Antimicrobial and Anticancer Activities

Preliminary studies indicate that this compound exhibits potential antimicrobial and anticancer properties. Research suggests that it may interact with specific enzymes or receptors, modulating their activity and affecting cellular pathways. Ongoing investigations aim to elucidate its mechanisms of action and therapeutic potential in treating infections and cancer .

Neurological Effects

A subset of azetidine derivatives, including this compound, has been explored for their central nervous system effects. Some studies have indicated sedative and anti-convulsant activities, suggesting potential applications in treating conditions such as epilepsy or anxiety disorders .

Synthetic Applications

Building Block in Organic Synthesis

this compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various modifications that can lead to the development of new compounds with desirable properties .

Chiral Templates

The compound can also function as a chiral template in asymmetric synthesis, aiding in the production of enantiomerically enriched compounds. This application is particularly relevant in the pharmaceutical industry, where the chirality of drug molecules can significantly influence their efficacy and safety profiles .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 2-(4-Chlorophenyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical reactions, which can influence its biological and chemical activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Research Findings and Data

- Reactivity : Azetidine derivatives undergo strain-driven reactions, such as cycloadditions, more readily than piperidine analogs .

- Thermal Stability : Thiazole and pyridine derivatives (melting points >250°C) are more thermally stable than azetidines, suggesting better suitability for high-temperature processes .

Actividad Biológica

2-(4-Chlorophenyl)azetidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a chlorophenyl group attached to an azetidine ring. The presence of the chlorine atom enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes, altering their activity and influencing metabolic pathways.

- Receptor Binding : It could bind to various receptors, modulating signaling pathways that affect cellular responses.

- Cellular Effects : The compound may induce apoptosis or inhibit cell proliferation in cancer cells by affecting gene expression and cellular metabolism.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Case Studies

- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of this compound on HT-29 colon cancer cells and MCF-7 breast cancer cells. The compound demonstrated potent cytotoxicity with IC50 values of 9 nM and 17 nM, respectively, indicating its potential as an anticancer agent .

- Antimicrobial Evaluation : In another study, derivatives of azetidine compounds, including this compound, were assessed for their antimicrobial properties against Mycobacterium tuberculosis. The compound exhibited a minimum inhibitory concentration (MIC) of 3.12 µg/mL, suggesting strong antitubercular activity .

- Antimalarial Activity : The compound also showed promising results in inhibiting Plasmodium yoelii in murine models, leading to prolonged survival in infected mice. This highlights its potential role in treating malaria .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

- Absorption and Distribution : The compound's lipophilicity suggests efficient absorption and distribution within biological systems.

- Metabolism : It is likely metabolized via cytochrome P450 enzymes, which can influence its efficacy and toxicity.

- Toxicity Profile : Preliminary toxicity assessments indicate that the compound may cause skin irritation and is harmful if swallowed .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Chlorophenyl)azetidine hydrochloride, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of 4-chlorophenyl-substituted precursors. For example, azetidine rings can be formed via intramolecular nucleophilic substitution using chloroethylamine derivatives under controlled pH (6.5–7.5) and reflux conditions in polar aprotic solvents like acetonitrile. Critical parameters include temperature control (70–90°C), stoichiometric ratios of the chlorophenyl precursor to the amine, and purification via recrystallization from ethanol/water mixtures to achieve >95% purity . Side reactions, such as ring-opening or dimerization, must be monitored using TLC or HPLC .

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Structural Elucidation : Use - and -NMR to confirm the azetidine ring (characteristic signals at δ 3.2–3.8 ppm for CH groups) and the 4-chlorophenyl moiety (aromatic protons at δ 7.2–7.6 ppm) .

- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (70:30 v/v) .

- Thermal Stability : Differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of fine particles .

- Storage : Store in airtight containers under inert gas (N) at 2–8°C to prevent hydrolysis or oxidation .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly its receptor-binding affinity?

- Methodological Answer :

- In Vitro Assays : Use radioligand binding assays (e.g., -labeled antagonists) to assess affinity for histamine H1 or serotonin receptors. Prepare test solutions in DMSO (≤0.1% to avoid cytotoxicity) and measure IC values via competitive binding curves .

- Structure-Activity Relationship (SAR) : Compare with analogs like cetirizine derivatives (e.g., 2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy acetic acid) to identify critical substituents for activity .

Q. How should researchers resolve contradictions in reported data, such as discrepancies in solubility or biological activity across studies?

- Methodological Answer :

- Solubility Variability : Replicate experiments under standardized conditions (e.g., pH 7.4 PBS buffer, 25°C) and validate via nephelometry. Differences may arise from polymorphic forms or residual solvents .

- Biological Activity Discrepancies : Cross-validate using orthogonal assays (e.g., functional cAMP assays vs. binding assays) and ensure consistent cell lines (e.g., HEK293 vs. CHO-K1) .

Q. What advanced chromatographic strategies address challenges in detecting trace impurities or degradation products?

- Methodological Answer :

- Impurity Profiling : Use UPLC-MS/MS with a gradient elution (0.1% formic acid in water/acetonitrile) to separate and identify impurities at ≤0.1% levels. Key impurities may include hydrolyzed azetidine derivatives or chlorophenyl byproducts .

- Forced Degradation Studies : Expose the compound to heat (60°C), light (UV 365 nm), and acidic/alkaline conditions (0.1M HCl/NaOH), then compare degradation pathways using high-resolution mass spectrometry (HRMS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.